Antilipolytic ED₅₀ in Rat Model: 2-Methyl-5-thiazole-propanamine Hemisuccinate vs. Untreated Controls
The hemisuccinate salt of 2-methyl-5-thiazole-propanamine reduced plasma free fatty acids by 50% relative to untreated control animals at an oral dose of approximately 1 mg/kg in 24-hour-fasted male Sprague Dawley SPF rats (180–200 g) [1]. Free fatty acids were extracted by the Dole technique and colorimetrically quantified by the Anthonis method [1]. The patent explicitly teaches that within the generic formula (R = C₁–C₆ alkyl; n = 2–7), n is preferably an odd whole number and the specific compound 2-methyl-5-thiazole-propanamine is the preferred embodiment [1]. While direct head-to-head ED₅₀ data for every chain-length and R-group combination are not disclosed, the explicit structural preference constitutes a class-level inference that the n=3, R=methyl combination is optimized for antilipolytic potency [1].
| Evidence Dimension | Oral ED₅₀ for reduction of plasma free fatty acids in fasted rats |
|---|---|
| Target Compound Data | ED₅₀ ≈ 1 mg/kg p.o. (hemisuccinate salt) |
| Comparator Or Baseline | Untreated fasted control animals (baseline plasma FFA level) |
| Quantified Difference | 50% reduction in plasma free fatty acids at ~1 mg/kg vs. control |
| Conditions | Male Sprague Dawley SPF rats, 180–200 g, 24 h fasted, oral administration, 1 h post-dose, plasma FFA by Dole extraction and Anthonis colorimetry |
Why This Matters
This establishes a quantifiable efficacy benchmark (~1 mg/kg ED₅₀) that procurement teams can use to verify lot-to-lot biological activity and compare against alternative antilipolytic agents.
- [1] Clémence F, Fournex R (Roussel UCLAF). 5-Thiazole-alkylamines used as antilipolytics. US Patent 4,172,137. Filed July 29, 1977. Issued October 23, 1979. Pharmacological Study B: Antilipolytic Activity. View Source
